molecular formula C14H18Cl2N2O2S B043347 N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride CAS No. 78957-84-3

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Cat. No. B043347
CAS RN: 78957-84-3
M. Wt: 349.3 g/mol
InChI Key: IKMXJMNRHREPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthalenesulfonamide derivatives, including N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, often involves multi-step chemical processes starting from naphthalene or its sulfonic acid derivatives. A study detailed the synthesis of 5-(N-substituted-amino)sulfonyl-1-naphthylamine, an important intermediate in the creation of various naphthalenesulfonamides, using 1-naphthaleneamide-5-sulfonic acid as a raw material, indicating the complexity and versatility of the synthetic routes for these compounds (Zhao Gui-sen, 2005).

Molecular Structure Analysis

The molecular structure of N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is characterized by a naphthalene ring sulfonamide, substituted with a chloro group and an aminobutyl chain. This structure is crucial for its biochemical activities, including interaction with proteins such as calmodulin. The crystal structure analysis of similar compounds reveals an extended conformation with specific intramolecular interactions stabilizing the structure (A. Hempel et al., 2005).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives engage in a variety of chemical reactions, primarily due to their functional groups. These compounds have been studied for their ability to interact with proteins like protein kinase C and calmodulin, affecting their activities through these interactions. For example, derivatives with specific structural features can activate or inhibit protein kinase C in a manner dependent on their hydrocarbon chain's chemical structure (M. Ito et al., 1986).

Physical Properties Analysis

The physical properties of N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The extended conformation and intramolecular hydrogen bonding can affect its solubility in various solvents and its crystallization behavior. Detailed structural analysis provides insights into these physical properties and their implications for biochemical applications (A. Hempel et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, such as reactivity with other chemical entities, are central to its function as a biochemical tool. Its interactions with proteins, such as calmodulin, highlight its role as a potential inhibitor or activator of biochemical pathways. The compound's ability to bind to calmodulin and affect Ca2+/calmodulin-regulated enzyme activities demonstrates its chemical properties in a biological context (H. Hidaka et al., 1981).

Scientific Research Applications

  • It induces limited myeloid differentiation of HL-60 cells, suggesting a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).

  • The compound blocks activation of p21-activated protein kinases in fMLP-stimulated neutrophils (Lian et al., 2001).

  • It is recognized as a calmodulin antagonist useful in scientific research (Hart et al., 1983).

  • Derivatives of naphthalenesulfonamide, such as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide (SC-9), stimulate Ca2+-activated, phospholipid-dependent myosin light chain phosphorylation in a Ca2+-dependent manner (Ito et al., 1986).

  • Naphthalenesulfonamide derivatives inhibit LPS-induced TNF release and increase it at suboptimal doses, indicating the release is CaM-dependent, and protein kinase C may play an important role (Hu et al., 1993).

  • Naphthalenesulfonamides act as calmodulin antagonists, with the most potent derivative having bromine in the naphthalene ring and the others having chlorine or fluorine (Hidaka & Tanaka, 1983).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound78.


Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others9.


Please note that this is a general analysis based on the structure and similar compounds. For a comprehensive analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXJMNRHREPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432393
Record name N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

CAS RN

78957-84-3
Record name N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Citations

For This Compound
3
Citations
DJOYD ESPIRITU, AA BERNARDO, RB ROBEY… - 2002 - journals.physiology.org
Regulation of the renal Na/HCO3 cotransport (NBC1) activity by cholinergic agonists, angiotensin II (AII), and acute acidosis (CO2) require both Src family kinase (SFK) and classic …
Number of citations: 0 journals.physiology.org
D Williams, J Vicôgne, I Zaitseva… - Molecular biology of …, 2009 - Am Soc Cell Biol
The juxtamembrane domain of vesicle-associated membrane protein (VAMP) 2 (also known as synaptobrevin2) contains a conserved cluster of basic/hydrophobic residues that may …
Number of citations: 76 www.molbiolcell.org
D Williams, J Vicogne, I Zaitseva, S McLaughlin… - Am Soc Cell Biol
The juxtamembrane domain of VAMP2 contains a conserved cluster of basic/hydrophobic residues that may play an important role in membrane fusion. Our measurements on peptides …
Number of citations: 2 www.molbiolcell.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.